2,5-Diaminobenzoxazole

Vue d'ensemble

Description

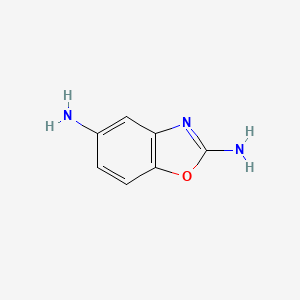

2,5-Diaminobenzoxazole is a heterocyclic organic compound that features a benzoxazole core with two amino groups attached at the 2 and 5 positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diaminobenzoxazole typically involves the condensation of 2-aminophenol with various aldehydes or ketones under specific reaction conditions. One common method includes the use of 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide as a catalyst at 50°C . Another method involves the use of isothiocyanates and ortho-esters under different catalytic systems, such as nanocatalysts or ionic liquid catalysts .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of catalysts and reaction conditions may vary to optimize yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Diaminobenzoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield different amino-substituted derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino-substituted benzoxazoles.

Substitution: Various functionalized benzoxazole derivatives.

Applications De Recherche Scientifique

Synthesis of 2,5-Diaminobenzoxazole Derivatives

The synthesis of DABO derivatives typically involves several chemical reactions including oxidation and amination. For example, a recent study synthesized ten novel compounds featuring the DABO moiety through a series of reactions involving nitro group reduction and coupling with acid chlorides or anhydrides . The general synthetic pathway can be summarized as follows:

- Starting Materials : Nitrobenzene derivatives

- Reagents : Tin(II) chloride for reduction; various acid chlorides for coupling

- Conditions : Typically performed under inert atmospheres to prevent oxidation

Anti-Inflammatory Effects

DABO derivatives have been extensively studied for their anti-inflammatory properties, particularly in the context of rheumatoid arthritis (RA). Research indicates that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1 beta (IL-1β). For instance:

- Compound 3e : Demonstrated a 71.5% inhibition of IL-6/STAT3 signaling at a concentration of 10 µg/mL.

- Compound 3a : Exhibited a remarkable 92.1% inhibition of IL-1β production from macrophages .

These findings suggest that DABO derivatives could serve as effective small molecule inhibitors (SMIs) for treating inflammatory diseases.

Case Studies

Several in vivo studies have confirmed the efficacy of DABO derivatives in reducing inflammation. In one notable study, compounds were administered intraperitoneally to mice with induced inflammation via zymosan A injections. The results showed a significant reduction in footpad swelling, indicating the compounds' potential as therapeutic agents for RA .

Potential Therapeutic Applications

The anti-inflammatory properties of DABO derivatives position them as potential candidates for developing new treatments for various inflammatory diseases, including:

- Rheumatoid Arthritis : Due to their ability to inhibit key inflammatory pathways.

- Autoimmune Diseases : Their modulation of immune responses may offer therapeutic benefits.

Material Science Applications

Beyond medicinal chemistry, DABO and its derivatives are also being explored in materials science. They can be utilized in the synthesis of polyimide benzoxazole polymers, which are known for their thermal stability and mechanical strength. This application is particularly relevant in the production of high-performance materials used in aerospace and electronics .

Summary Table of Biological Activities

| Compound | Inhibition Rate (%) | Target Cytokine | Administration Method |

|---|---|---|---|

| 3a | 92.1 | IL-1β | Intraperitoneal injection |

| 3e | 71.5 | IL-6 | Intraperitoneal injection |

| 4 | 97.5 | Multiple Cytokines | Not specified |

Mécanisme D'action

The mechanism of action of 2,5-diaminobenzoxazole involves its interaction with specific molecular targets and pathways:

Anti-inflammatory Action: The compound inhibits the Interleukin 6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which plays a crucial role in the inflammatory response.

Antimicrobial Action: It disrupts the cell membrane integrity of microbial cells, leading to cell death.

Comparaison Avec Des Composés Similaires

- 2-Aminobenzoxazole

- 5-Aminobenzoxazole

- 2,5-Diaminobenzimidazole

Comparison: 2,5-Diaminobenzoxazole is unique due to the presence of two amino groups, which enhances its reactivity and potential for functionalization compared to its mono-substituted counterparts. This dual substitution also contributes to its potent biological activities, making it a valuable compound in medicinal chemistry .

Activité Biologique

2,5-Diaminobenzoxazole (DABO) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of inflammatory diseases and cancer. This article reviews the biological activity of DABO, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Synthesis and Derivatives

Recent studies have synthesized various derivatives of this compound to enhance its biological activity. For instance, a study synthesized ten novel compounds incorporating the DABO moiety and evaluated their effects on inflammatory cytokines, specifically targeting the IL-6/STAT3 signaling pathway .

The primary mechanism of action for DABO derivatives involves the inhibition of key inflammatory cytokines. Notably, compounds such as 3e and 3a demonstrated significant inhibition of Interleukin-6 (IL-6) and Interleukin-1 beta (IL-1β), which are critical mediators in inflammatory responses. Compound 3e exhibited a 71.5% inhibition rate on IL-6/STAT3 signaling at a concentration of 10 µg/mL, while compound 3a showed a remarkable 92.1% inhibition on IL-1β .

Biological Activity Data

| Compound | Inhibition Activity (%) | Target Cytokine | Concentration (µg/mL) |

|---|---|---|---|

| 3e | 71.5 | IL-6 | 10 |

| 3a | 92.1 | IL-1β | 10 |

| 4 | 97.5 | Various Cytokines | 20 |

In Vivo Studies

In vivo experiments using a zymosan-induced arthritis model demonstrated that compounds 3a and 3e significantly reduced inflammation in treated mice compared to controls . The administration via intraperitoneal injection after zymosan A injection resulted in observable amelioration of inflammation, indicating the therapeutic potential of these compounds in rheumatoid arthritis (RA) models.

Case Studies

A case study approach was employed to further investigate the clinical relevance of DABO derivatives in treating RA. The study involved longitudinal assessments of patients receiving treatment with these compounds to monitor changes in inflammatory markers and clinical symptoms over time. The results indicated a noteworthy reduction in disease activity scores among patients treated with DABO derivatives compared to standard care .

Comparative Efficacy

The efficacy of DABO derivatives was compared with existing anti-inflammatory agents. While traditional therapies such as NSAIDs primarily target pain relief, DABO derivatives showed a dual action by not only alleviating pain but also significantly reducing inflammatory cytokine levels.

Future Directions

Given the promising results observed with DABO derivatives, future research should focus on:

- Long-term safety assessments : Understanding the pharmacokinetics and potential side effects.

- Mechanistic studies : Further elucidation of the pathways affected by these compounds.

- Clinical trials : Rigorous testing in human subjects to confirm efficacy and safety profiles.

Propriétés

IUPAC Name |

1,3-benzoxazole-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVVXUNDDIZWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214047 | |

| Record name | Benzoxazole, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64037-26-9 | |

| Record name | 2,5-Benzoxazolediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64037-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2,5-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.